2-Bromo-4-chloro-5-fluoronitrobenzene
Description
2-Bromo-4-chloro-5-fluoronitrobenzene (CAS: 960000-99-1) is a polyhalogenated nitrobenzene derivative with the molecular formula C₆H₂BrClFNO₂. The compound features a nitro group (-NO₂) at position 1, bromine at position 2, chlorine at position 4, and fluorine at position 5 on the benzene ring. This arrangement creates a highly electron-deficient aromatic system due to the combined electron-withdrawing effects of the nitro group and halogens. Such compounds are typically intermediates in pharmaceutical and agrochemical synthesis, where precise substitution patterns dictate reactivity and downstream applications .
The discontinuation of commercial availability (as noted by CymitQuimica) suggests challenges in synthesis or niche applicability . Its structural complexity, however, makes it a valuable subject for comparative studies with analogous halogenated nitrobenzenes.
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-5-chloro-4-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAVKOUZDIGLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679242 | |
| Record name | 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960000-99-1 | |
| Record name | 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960000-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Process Overview (Adapted from CN112110824A):
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acetylation of 4-fluoroaniline to form 4-fluoroacetanilide | Reaction with acetic anhydride at 10-25 °C, stirring 2 hrs | 97.2 | Protects amine group to direct nitration |
| 2 | Nitration of 4-fluoroacetanilide | Dropwise addition of concentrated sulfuric acid and fuming nitric acid at 5-10 °C, 2 hrs | 91.2 - 95.9 | Controls regioselective nitration at the 5-position |
| 3 | Diazotization and Sandmeyer-type bromination | Treatment with sodium nitrite and sulfuric acid, followed by reaction with hydrobromic acid and cuprous bromide at 40-55 °C | 96.2 - 99.4 | Introduces bromine at the 2-position via diazonium intermediate |
This method produces 2-bromo-5-fluoronitrobenzene with high yield and purity, which can be further chlorinated selectively at the 4-position to obtain this compound.
Hydrogenation and Functional Group Transformations
Another approach involves the hydrogenation of 2-bromo-5-fluoronitrobenzene to corresponding anilines, which can then be selectively chlorinated and re-nitrated if necessary.
From CN102875389A, a detailed hydrogenation process is described for 2-bromo-5-fluoronitrobenzene:
| Parameter | Range | Description |
|---|---|---|
| Solvent | Methanol | Technical grade, 5-30 times weight of substrate |
| Catalyst | W-4 Raney Nickel | 0.02-0.5 times weight of substrate |
| Bromine Inhibitor | Thanomin, hexahydroaniline, or morpholine | 0.01-0.2 times weight of substrate |
| Hydrogen Pressure | 0.8-1.2 MPa | Controlled during hydrogenation |
| Temperature | 40-50 °C | Reaction temperature |
| Purification | Vacuum distillation, hexane washes, crystallization at 0-10 °C | To isolate pure product |
This hydrogenation method yields 2-bromo-5-fluoroaniline with high purity and yield, which can be further functionalized to introduce chlorine and nitro groups at desired positions.
Halogenation via Diazonium Salt Intermediates
The Sandmeyer reaction is a key step for introducing bromine or chlorine atoms selectively on aromatic rings via diazonium salts formed from aromatic amines.
- Diazotization: Aromatic amine is treated with sodium nitrite and acid at low temperature (0-5 °C).
- Halogenation: The diazonium salt reacts with cuprous bromide or chloride in acidic aqueous media at 40-55 °C.
- Extraction and purification follow to isolate the halogenated nitrobenzene.
This technique allows precise control over substitution patterns, essential for preparing this compound.
Comparative Table of Key Preparation Parameters
| Method | Starting Material | Key Reagents | Conditions | Product Yield (%) | Notes |
|---|---|---|---|---|---|
| Acetylation + Nitration + Sandmeyer Bromination | 4-Fluoroaniline | Acetic anhydride, H2SO4, HNO3, NaNO2, HBr, CuBr | 0-10 °C nitration, 40-55 °C bromination | 91-99 | High regioselectivity, scalable |
| Hydrogenation of 2-Bromo-5-fluoronitrobenzene | 2-Bromo-5-fluoronitrobenzene | Raney Ni, methanol, H2 | 40-50 °C, 0.8-1.2 MPa H2 | High purity of aniline | Useful for downstream functionalization |
| Direct Halogenation via Diazonium Salt | Aromatic amine | NaNO2, HBr or HCl, CuBr or CuCl | 0-5 °C diazotization, 40-55 °C halogenation | Up to 96 | Precise halogen placement |
Research Findings and Considerations
- Regioselectivity : Controlling the position of bromine, chlorine, and fluorine substituents requires careful temperature control and stoichiometry during nitration and halogenation steps.
- Purity and Yield : Use of protecting groups (e.g., acetylation of aniline) improves yield and minimizes side reactions.
- Catalyst and Inhibitors : In hydrogenation, bromine inhibitors prevent undesired side reactions, enhancing product purity.
- Scalability : The described methods feature conditions amenable to continuous and automatic production, reducing costs.
- Environmental and Safety : Handling of strong acids, bromine, and nitro compounds requires strict safety protocols.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-5-fluoronitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-bromo-5-chloro-4-fluoro-2-aminobenzene.
Oxidation: Formation of oxidized benzene derivatives
Scientific Research Applications
2-Bromo-4-chloro-5-fluoronitrobenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-fluoronitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The halogen atoms can participate in electrophilic aromatic substitution reactions, influencing the reactivity and binding affinity of the compound to its targets .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The reactivity and physical properties of halogenated nitrobenzenes are highly sensitive to substituent positions. Below is a comparative analysis with key analogs:
Key Observations:
- Electronic Effects: The presence of chlorine in this compound enhances electron withdrawal compared to analogs lacking Cl (e.g., 700-36-7). This reduces nucleophilic aromatic substitution (NAS) reactivity but may improve stability under harsh conditions.
- Directing Effects: The nitro group at position 1 strongly directs electrophiles to meta positions (3 and 5), but competing effects from halogens complicate reaction pathways in multi-substituted systems .
Biological Activity
2-Bromo-4-chloro-5-fluoronitrobenzene is an aromatic compound characterized by the presence of halogen and nitro functional groups. These structural features often enhance the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.
The molecular formula of this compound is C₆H₃BrClFNO₂, with a molecular weight of approximately 251.45 g/mol. The presence of the bromine, chlorine, and fluorine atoms, along with the nitro group, significantly influences its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing similar halogen and nitro substituents exhibit various biological activities, including:
- Antimicrobial Activity : Many halogenated nitrobenzene derivatives have demonstrated significant antibacterial properties against various pathogens.
- Anticancer Potential : Some studies suggest that these compounds may inhibit cancer cell proliferation through different mechanisms.
Antimicrobial Activity
A study focusing on related compounds has shown promising antibacterial activity against Escherichia coli and other clinically relevant bacteria. The presence of halogens enhances lipophilicity, allowing better membrane penetration and interaction with bacterial targets .
| Compound Name | Antibacterial Activity (MIC) | Target Bacteria |
|---|---|---|
| This compound | TBD | E. coli, Staphylococcus aureus |
| 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | 0.00195 - 0.0078 µg/mL | Candida albicans |
Anticancer Activity
The anticancer potential of halogenated nitrobenzene derivatives has been explored in various studies. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations.
Case Studies
- Study on Cancer Cell Lines : A series of halogenated compounds were tested against leukemia cell lines, revealing significant cytotoxic effects attributed to their ability to induce apoptosis .
- In Silico Studies : Computational models have indicated that this compound could interact effectively with key enzymes involved in cancer progression.
The biological activity of this compound is likely mediated through several mechanisms:
- Electrophilic Attack : The electron-withdrawing nature of the nitro group enhances electrophilicity, allowing for interactions with nucleophilic sites in biological molecules.
- Membrane Disruption : The lipophilic nature due to halogen substitutions may facilitate membrane disruption in bacterial cells.
Q & A
Q. What are the key considerations for synthesizing 2-Bromo-4-chloro-5-fluoronitrobenzene with high regioselectivity?
- Methodological Answer: Synthesis of multiply substituted nitroaromatics requires careful control of reaction conditions to address competing halogenation pathways. For example, nitration of halogenated benzene derivatives often precedes bromination/chlorination due to the nitro group's strong meta-directing effects. However, steric hindrance from adjacent substituents (e.g., fluorine) may alter reactivity. A stepwise approach involving nitration followed by halogenation under controlled temperatures (e.g., 0–5°C for bromine addition) can improve regioselectivity . Use of Lewis acids like FeCl₃ or AlCl₃ may enhance halogen positioning, though excess catalyst can lead to byproducts.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer: Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical for structural confirmation. The ¹⁹F NMR can resolve fluorine’s electronic environment, while ¹H/¹³C NMR identifies coupling patterns between adjacent substituents. Mass spectrometry (EI-MS) confirms molecular weight, and FTIR detects nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, with retention times calibrated against standards .
Advanced Research Questions
Q. How can competing reaction pathways be minimized during the halogenation of polychlorinated nitrobenzene derivatives?
- Methodological Answer: Competing pathways (e.g., over-halogenation or ring substitution at unintended positions) arise from the interplay of electronic and steric effects. Computational modeling (e.g., DFT) can predict substituent-directed reactivity . Experimentally, using stoichiometric halogenating agents (e.g., N-bromosuccinimide for bromination) in aprotic solvents (e.g., DCM) at low temperatures reduces side reactions. Monitoring reaction progress via TLC or in-situ Raman spectroscopy allows timely termination to isolate the desired product .
Q. What computational approaches aid in predicting the reactivity of multiply substituted nitroaromatic compounds?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals to predict electrophilic substitution sites. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM). For example, fluorine’s electronegativity and the nitro group’s resonance effects alter electron density, directing halogenation to specific positions. Software like Gaussian or ORCA facilitates these analyses, validated by experimental NMR/X-ray data .
Q. How should researchers address discrepancies in X-ray crystallography data when determining the structure of halogenated nitrobenzenes?
- Methodological Answer: Discrepancies in crystallographic data (e.g., poor refinement statistics or disorder) require iterative model rebuilding using software like SHELXL . For halogenated aromatics, anisotropic displacement parameters for heavy atoms (Br, Cl) must be refined. Twinning, common in orthorhombic systems, can be resolved via the TWIN/BASF commands in SHELX. High-resolution data (≤ 0.8 Å) minimizes errors in Fourier maps, and hydrogen bonding/π-stacking interactions should be validated against DFT-optimized geometries .
Q. What strategies optimize the purification of this compound from complex reaction mixtures?
- Methodological Answer: Column chromatography (silica gel, hexane/ethyl acetate gradient) separates isomers, while recrystallization in ethanol/water mixtures improves purity. For persistent impurities (e.g., dihalogenated byproducts), preparative HPLC with a C18 column and acetonitrile/water mobile phase achieves baseline separation. Purity validation via GC-MS or ¹⁹F NMR ensures >98% purity, critical for downstream applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
